molecular formula C4H8O B13011416 (R)-2-methyloxetane

(R)-2-methyloxetane

Cat. No.: B13011416
M. Wt: 72.11 g/mol
InChI Key: FZIIBDOXPQOKBP-SCSAIBSYSA-N
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Description

(R)-2-Methyloxetane (CAS 81244-76-0) is a chiral, four-membered cyclic ether serving as a valuable building block in organic synthesis and drug discovery . The oxetane ring is characterized by its significant ring strain and polarity, which can be leveraged to improve the physicochemical properties of molecules, such as enhancing solubility and metabolic stability . As a single enantiomer, the (R)- configuration is particularly valuable for creating stereospecific compounds, which is a critical requirement in the development of pharmaceuticals and agrochemicals. While specific biological data and applications for this compound itself are not extensively detailed in the literature, oxetanes as a class have garnered significant interest in medicinal chemistry. They are often used as carbonyl bioisosteres, saturated surrogates for gem-dimethyl groups, or as key structural motifs to influence the conformation and potency of active compounds . This compound is provided as a high-purity material for research purposes only. It is intended for use by qualified laboratory professionals. This compound is strictly for research use and is not approved for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H8O

Molecular Weight

72.11 g/mol

IUPAC Name

(2R)-2-methyloxetane

InChI

InChI=1S/C4H8O/c1-4-2-3-5-4/h4H,2-3H2,1H3/t4-/m1/s1

InChI Key

FZIIBDOXPQOKBP-SCSAIBSYSA-N

Isomeric SMILES

C[C@@H]1CCO1

Canonical SMILES

CC1CCO1

Origin of Product

United States

Elucidation of Reaction Mechanisms and Chemical Kinetics Involving R 2 Methyloxetane

Low-Temperature Oxidation Pathways and Radical Chemistry

At temperatures below 1000 K, the oxidation of 2-methyloxetane (B110119) is characterized by radical chain reactions initiated by hydrogen abstraction, followed by oxygen addition and a series of isomerization and decomposition steps. nih.gov

Formation of 2-Methyloxetanyl Radical Isomers via Hydrogen Abstraction

The initial step in the oxidation of 2-methyloxetane is the abstraction of a hydrogen atom by radicals such as hydroxyl (ȮH) or methyl (ĊH₃), leading to the formation of a carbon-centered radical. nih.govacs.org Due to the presence of hydrogen atoms on different carbon atoms within the molecule, four distinct 2-methyloxetanyl radical isomers (Ṙ) can be formed. nih.govacs.org These isomers are designated based on the carbon atom from which the hydrogen was abstracted. acs.org

The formation of these radical isomers is a critical initiating step that dictates the subsequent reaction pathways. acs.org

Competition between Unimolecular Decomposition and Bimolecular Oxygen Addition

Once formed, the 2-methyloxetanyl radical isomers (Ṙ) are at a crucial crossroads, facing a competition between two primary reaction pathways:

Unimolecular Decomposition: This pathway typically involves the ring-opening of the oxetane (B1205548) radical. nih.govacs.org

Bimolecular Oxygen Addition: The radical reacts with molecular oxygen (O₂) to form a 2-methyloxetanylperoxy radical (ROȮ). nih.govacs.org

Characterization of 2-Methyloxetanylperoxy Radicals and Their Reactivity

The addition of O₂ to a 2-methyloxetanyl radical (Ṙ) yields a 2-methyloxetanylperoxy radical (ROȮ). acs.org These peroxy radicals are key intermediates that can undergo further reactions, most notably intramolecular hydrogen abstraction (isomerization) to form a hydroperoxy-substituted carbon-centered radical, commonly known as a Q̇OOH radical. nih.govresearchgate.net

The subsequent reactions of these Q̇OOH radicals are pivotal and can proceed via several pathways:

Cyclic Ether Formation: A concerted reaction involving O-O bond scission and C-O bond formation can regenerate a cyclic ether and release a hydroxyl radical (ȮH). nih.gov

Alkene Formation: β-scission of a C-O bond can yield a conjugate alkene and a hydroperoxyl radical (HOȮ). nih.gov

Carbonyl/Alkene Formation: Concerted C-C and O-O β-scission can lead to the formation of carbonyls or alkenes, along with an ȮH radical. nih.gov

Second O₂ Addition: The Q̇OOH radical can react with another O₂ molecule, a pathway that leads to chain-branching. nih.gov

Stereochemical Dependence in 2-Methyloxetanylperoxy Radical Reactions

Stereochemistry plays a significant role in the reactivity of the peroxy radicals derived from 2-methyloxetane, particularly for the 2-methyloxetan-4-yl and 2-methyloxetan-3-yl isomers. acs.org When O₂ adds to the radical, it can do so on either side of the ring, leading to the formation of diastereomers (e.g., syn and anti isomers). acs.org

This stereochemical difference has a profound impact on the subsequent isomerization (ROȮ → Q̇OOH) step. acs.org The orientation of the peroxy group relative to the methyl group determines the accessibility of certain hydrogen atoms for abstraction. acs.org

For instance, in the syn-2-methyloxetanyl-4-peroxy radical, the peroxy group can readily abstract a hydrogen atom from the nearby methyl group. acs.org Conversely, in the anti isomer, this pathway is restricted. acs.org This diastereomer-specific reactivity leads to different Q̇OOH intermediates and, consequently, different final products, demonstrating that stereochemistry is a critical factor in dictating reaction pathways. nih.govacs.org

Chain-Branching Potential in Cyclic Ether Oxidation Processes

Chain-branching reactions, which result in a net increase in the number of radical chain carriers, are crucial for autoignition. researchgate.net The oxidation of 2-methyloxetane presents pathways that can contribute to chain branching. nih.govacs.org A key route involves the reaction of Q̇OOH radicals with a second O₂ molecule. nih.gov This "second O₂-addition" leads to the formation of ketohydroperoxides. nih.govacs.org

Ring-Opening Reaction Mechanisms

Ring-opening is a defining reaction for 2-methyloxetane-derived radicals, driven by the strain of the four-membered ring. libretexts.org This process can occur at different stages of the oxidation sequence, involving both the initial 2-methyloxetanyl radicals (Ṙ) and the later-generation hydroperoxy-substituted radicals (Q̇OOH). nih.govacs.org

For the initial 2-methyloxetanyl (Ṙ) isomers, ring-opening typically occurs via the scission of a C–O or C–C bond, followed by β-scission, leading to the formation of smaller, stable molecules like alkenes and carbonyls, as well as other radicals. nih.govacs.org Computational studies show that ring-opening via C–O bond scission is generally more energetically favorable than C–C bond scission. nih.govacs.org The specific products are highly dependent on which of the four radical isomers is reacting. acs.org

The Q̇OOH radicals formed after O₂ addition and isomerization can also undergo ring-opening. nih.govacs.org For example, the QOOH14 radical, formed from the syn-ROO1 isomer, undergoes ring-opening via C–O bond scission, which ultimately leads to the formation of performic acid and an allyl radical. acs.org These ring-opening reactions of Q̇OOH radicals are significant as they compete with other pathways and can lead to chain-branching precursors. nih.govacs.org

The table below summarizes the major unimolecular decomposition products identified from the four initial 2-methyloxetanyl radical isomers (Ṙ). acs.org

Radical IsomerMajor Decomposition Products
R1 (2-methyloxetan-4-yl)propene + formyl radical (HĊO) OR acrolein + methyl radical (ĊH₃)
R2 (2-methyloxetan-2-yl, methyl group)1,3-butadiene + ȮH OR acrolein
R3 (2-methyloxetan-3-yl)ethene + acetaldehyde (B116499)
R4 (2-methyloxetan-2-yl, ring CH)ethene + acetyl radical (CH₃ĊO)

Unimolecular Ring-Opening of 2-Methyloxetanyl Radicals

The unimolecular decomposition of 2-methyloxetanyl radicals, formed from (R)-2-methyloxetane via hydrogen abstraction, proceeds through a variety of competing pathways that are highly dependent on the specific isomer of the radical. acs.org Hydrogen abstraction from 2-methyloxetane can produce four different radical isomers. acs.org The subsequent reactions of these radicals typically involve ring-opening followed by β-scission to yield alkenes, carbonyls, and other radicals. nih.gov

Studies have shown that ring-opening via the scission of a C–O bond is generally more energetically favorable than the scission of a C–C bond. nih.gov However, in certain cases, the energy barrier for C–C bond scission can be relatively low. nih.gov Radicals where the radical center is separated from the ether group by one carbon atom tend to exhibit the lowest barriers for ring-opening. nih.gov

For the 2-methyloxetan-3-yl radical, three primary decomposition pathways exist, leading to the formation of either acrolein and a methyl radical, acetaldehyde and a vinyl radical, or butadiene and a hydroxyl radical. acs.org The most favorable pathway for this radical involves ring-opening through the scission of the C–O bond at the 3-position, which has a barrier of 20.5 kcal/mol. acs.org This is followed by a hydrogen transfer and subsequent loss of a hydroxyl radical to produce butadiene. acs.org

The unimolecular decomposition of 2-methyloxetanyl radicals gives rise to several exclusive products, including ethene, propene, ketene, and 1,3-butadiene. nih.gov The formation of these products is directly linked to specific ring-opening and subsequent β-scission reactions of the different radical isomers. nih.gov

Table 1: Products from Unimolecular Decomposition of 2-Methyloxetanyl Radicals acs.orgnih.gov

Precursor Radical Isomer Ring-Opening Pathway Key Products
2-methyloxetan-3-yl C–O bond scission Butadiene, Acrolein, Acetaldehyde

Ring-Opening of Hydroperoxy-Substituted Carbon-Centered Radicals (Q̇OOH)

The formation of Q̇OOH radicals and their subsequent decomposition pathways are crucial in low-temperature oxidation and combustion chemistry. nih.govresearchgate.net The ring-opening of these Q̇OOH radicals derived from 2-methyloxetane is a significant process that competes with other reaction pathways. acs.org For instance, the QOOH14 radical, formed from the syn-ROO1 peroxy radical, undergoes ring-opening via C–O bond scission. acs.org This leads to the formation of 1-hydroperoxy-1-oxybutan-3-ene, which then undergoes β-scission. acs.org

Another example is the ring-opening of the QOOH24 radical, which proceeds through C–O bond scission to yield 2-hydroperoxy-1-oxy-3-butene. acs.org This intermediate subsequently decomposes to form acrolein, formaldehyde, and a hydroxyl radical. acs.org The rates of these ring-opening reactions are comparable in magnitude to the rate of O2 addition to the initial 2-methyloxetanyl radicals, highlighting the competitive nature of these pathways. semanticscholar.org

Product Speciation from Ring-Opening Reactions (e.g., ketohydroperoxides, dicarbonyls)

The ring-opening reactions of hydroperoxy-substituted carbon-centered radicals (Q̇OOH) derived from 2-methyloxetane lead to the formation of a variety of oxygenated products, including ketohydroperoxides and dicarbonyls. acs.orgresearchgate.net These products can have a significant impact on the subsequent chemistry, such as contributing to chain-branching reactions. acs.org

One notable ketohydroperoxide formed is performic acid. acs.org Its formation proceeds from the QOOH14 radical, which, after ring-opening and β-scission, yields performic acid and an allyl radical. acs.org Another identified ketohydroperoxide is 2-hydroperoxyacetaldehyde. researchgate.net

In addition to ketohydroperoxides, dicarbonyl species are also significant products. acs.org These include 3-oxobutanal and 2-methylpropanedial. acs.org Dicarbonyls are often used as indicators for the reaction rates of ketohydroperoxides in kinetic modeling. acs.orgresearchgate.net The formation of these varied products underscores the intricate reaction network that follows the initial oxidation of 2-methyloxetane. acs.org

Table 2: Speciation of Products from Q̇OOH Ring-Opening acs.orgresearchgate.net

Product Class Specific Compound
Ketohydroperoxides Performic acid
2-hydroperoxyacetaldehyde
Dicarbonyls 3-oxobutanal
2-methylpropanedial

Thermal Decomposition Kinetics of 2-Methyloxetane

The thermal decomposition of 2-methyloxetane has been investigated at temperatures between 660 and 760 K. rsc.org In the pressure-independent range, the decomposition proceeds through two main channels, yielding two distinct pairs of products: propene and formaldehyde, and ethene and acetaldehyde. acs.orgrsc.org

The rate coefficient expressions for these two decomposition pathways have been determined. rsc.org For the decomposition into propene and formaldehyde, the expression is given by: log(k₁/s⁻¹) = (14.53 ± 0.12) – (249.2 ± 2.2 kJ mol⁻¹) / (2.303RT) rsc.org

For the decomposition into ethene and acetaldehyde, the rate coefficient expression is: log(k₂/s⁻¹) = (15.67 ± 0.17) – (269.8 ± 3.3 kJ mol⁻¹) / (2.303RT) rsc.org

At a temperature of 800 K, the rate of thermal decomposition is considered minor, on the order of 10⁻² s⁻¹. acs.org At a lower temperature of 650 K, the rate for either pathway is significantly slower, around 10⁻⁶ s⁻¹. acs.org These kinetic parameters are essential for accurately modeling the behavior of 2-methyloxetane under thermal stress.

Table 3: Kinetic Parameters for the Thermal Decomposition of 2-Methyloxetane rsc.org

Decomposition Channel Products log(A/s⁻¹) Ea (kJ mol⁻¹)
1 Propene + Formaldehyde 14.53 ± 0.12 249.2 ± 2.2

Theoretical Chemistry and Computational Studies of R 2 Methyloxetane

Quantum Chemical Calculations of Potential Energy Surfaces

A potential energy surface (PES) is a fundamental concept in chemistry, representing the energy of a molecule as a function of its geometry. libretexts.orglibretexts.org For (R)-2-methyloxetane, computational chemists employ quantum chemical calculations to map out this complex energy landscape. This map is crucial for identifying stable molecular structures (minima), transition states for reactions (saddle points), and the pathways connecting them. libretexts.orgnsf.gov

Studies on the radicals of 2-methyloxetane (B110119), which are key intermediates in combustion processes, utilize PES calculations to understand their unimolecular reactions. acs.org These reactions typically involve ring-opening followed by β-scission to form alkenes and carbonyls. A significant finding is that ring-opening via the scission of a C-O bond is generally more energetically favorable than the breaking of a C-C bond. acs.org

To achieve high accuracy in determining the energies of stationary points (reactants, products, and transition states) on the PES, sophisticated ab initio methods are essential. The "gold standard" for such calculations is the Coupled-Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) method. arxiv.org The explicitly correlated CCSD(T)-F12 variant further improves the accuracy and efficiency of these calculations by better describing the electron correlation, leading to results that are very close to the complete basis set limit even with moderately sized basis sets. researchgate.netresearchgate.net

In the study of 2-methyloxetanyl radicals, stationary points on the potential energy surfaces were calculated at the CCSD(T)-F12/cc-pVDZ-F12 level of theory to ensure the high fidelity required for understanding complex reaction mechanisms. acs.org This level of theory provides a robust and reliable description of the electronic structure, which is critical for obtaining accurate geometries and energies. researchgate.net

Table 1: Overview of a High-Level Ab Initio Method

Method Description Application

| CCSD(T)-F12 | Coupled-Cluster with Singles, Doubles, and perturbative Triples, with an explicitly correlated F12 correction. | Provides highly accurate energies and structures for stationary points on a potential energy surface, approaching the complete basis set limit. |

Manually exploring all possible reaction pathways on a complex PES is a daunting task. Automated reaction pathway search algorithms, such as KinBot, have been developed to systematically map out these networks. osti.gov KinBot is designed to find reaction pathways for gas-phase molecules by algorithmically identifying potential unimolecular and bimolecular reactions originating from a given molecule or radical. acs.orgosti.gov

For the 2-methyloxetanyl radical, the KinBot algorithm was used to compute the potential energy surfaces for its various isomers. acs.org This automated approach ensures a comprehensive exploration of possible ring-opening and subsequent decomposition pathways, which is critical for building accurate chemical kinetics models. acs.org

Master Equation Modeling for Reaction Rate Coefficients and Branching Fractions

Once the potential energy surface is characterized, the next step is to calculate the temperature- and pressure-dependent reaction rate coefficients and product branching fractions. This is accomplished using master equation modeling. arxiv.org The master equation is a set of coupled differential equations that describes the time evolution of the population of molecules in different energy states, accounting for collisional energy transfer and chemical reactions. arxiv.orgrsc.org

While specific master equation results for this compound are not detailed in the searched literature, studies on analogous compounds like 2,4-dimethyloxetanyl radicals demonstrate the power of this approach. semanticscholar.orgnih.gov For these related cyclic ethers, master equation modeling was used to compute rate coefficients for unimolecular reactions over a wide range of temperatures (300 to 1000 K) and pressures (0.01 to 100 atm). semanticscholar.orgnih.gov These calculations reveal how the competition between different reaction channels, such as ring-opening versus other isomerizations, changes under different conditions. semanticscholar.org This type of analysis is crucial for accurately modeling complex chemical systems like combustion. nih.gov

Table 2: Major Reaction Channels for Dimethyloxetanyl Radicals (Analogous System)

Radical Isomer Major Products Significance
2,4-dimethyloxetan-1-yl acetaldehyde (B116499) + allyl A significant pathway under combustion conditions. semanticscholar.org
2,4-dimethyloxetan-2-yl propene + acetyl A dominant channel for this tertiary radical. semanticscholar.org

Conformational Analysis and Interconversion Barriers

The four-membered oxetane (B1205548) ring is not planar and exists in puckered conformations. The presence of a methyl group at the C2 position in this compound introduces additional conformational complexity. Understanding the stable conformers and the energy barriers for interconversion between them is essential for a complete picture of the molecule's behavior. lookchem.comutwente.nlxmu.edu.cn

Similar to the well-known cyclohexane (B81311) system, substituents on the puckered oxetane ring can occupy two distinct positions: axial and equatorial. lumenlearning.comlibretexts.org In an axial position, the methyl group points roughly perpendicular to the average plane of the ring, while in an equatorial position, it points more towards the periphery. libretexts.org

Generally, steric hindrance makes the equatorial conformation more stable than the axial one for substituted cyclic compounds, as the axial substituent can experience unfavorable steric interactions with other axial atoms. masterorganicchemistry.com For this compound, a "ring flip" process would interconvert the axial and equatorial conformers. libretexts.orglibretexts.org The energy difference between these two conformers and the height of the interconversion barrier dictate their relative populations and the dynamics of their interconversion. xmu.edu.cn Detailed computational studies are required to quantify these energy differences and barriers.

To precisely and quantitatively describe the non-planar geometry of a cyclic molecule, a set of puckering coordinates is used. The Cremer-Pople puckering coordinates are a widely used system for this purpose. researchgate.net For a four-membered ring like oxetane, the conformation can be described by a single puckering amplitude (q) and a phase angle (φ).

These coordinates provide a mathematical framework to uniquely define any possible conformation of the ring. researchgate.net In computational studies, these coordinates can be used to systematically sample the entire conformational space of the ring, allowing for a thorough search for all energy minima (stable conformers) and the transition states that connect them on the potential energy surface. nih.gov This systematic exploration is a powerful tool for building a complete understanding of the molecule's conformational preferences.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
2-methyloxetanyl radical
2-methyloxetanylperoxy radical
n-butane
propene
formaldehyde
ethene
acetaldehyde
2,4-dimethyloxetanyl radical
2-methyltetrahydrofuran-5-yl
pentanonyl
allyl radical
acetyl radical
3-butenal
methyl radical
1-penten-3-yl-4-ol
2-butyl radical
ketohydroperoxides
bicyclic ethers
dicarbonyls
2-hydroperoxy-pentan-4-yl
2-penten-4-oxy
1-penten-4-ol-3-yl
2-butenal
2-methylallyl radical
2-methylallylperoxyl radical
cyclohexane

Force Field Development and Scaling for Vibrational Analysis

The vibrational spectra of this compound have been effectively studied through the use of scaled ab initio harmonic force fields. This computational approach is crucial for accurately assigning experimental vibrational spectra. The process involves calculating the harmonic force field at a specific level of theory and then scaling the resulting force constants to correct for systematic errors inherent in the theoretical model.

Research in this area has utilized ab initio calculations with basis sets such as 3-21G and 6-31G*. acs.orgcdnsciencepub.com A key aspect of this methodology is the application of a scaling procedure, such as that developed by Pulay et al., to improve the agreement between theoretical predictions and experimental observations. cdnsciencepub.com The scaling equation is typically expressed as:

Fij = (CiCj)1/2Kij

Where Kij is the unscaled ab initio force constant, Ci and Cj are the scaling factors for the vibrational modes i and j, and Fij is the resulting scaled force constant. cdnsciencepub.com

A significant finding in the study of 2-methyloxetane is the transferability of scaling factors from structurally related molecules. This approach enhances the predictive power of the force field calculations. cdnsciencepub.com For instance, scaling factors optimized for molecules like thietane (B1214591) and dimethyl ether have been successfully transferred to predict the vibrational spectra of 2-methyloxetane and its analogue, 2-methylthietane. cdnsciencepub.comresearchgate.net

In a detailed study, a 3-21G ab initio harmonic force field was developed for 2-methyloxetane. acs.org This force field was refined by scaling the force constants to fit the experimentally observed frequencies of 2-methyloxetane and several of its deuterated isotopomers. The optimization of these scaling factors is critical for resolving ambiguities in spectral assignments. cdnsciencepub.com

The effectiveness of this scaling procedure is demonstrated by the low average errors between the calculated and observed frequencies. For example, in a related study on 7-oxanorbornane and 7-thianorbornane using scaled 3-21G force fields, average errors of 7.4 and 4.9 cm⁻¹, respectively, were achieved for 60 assigned frequencies. researchgate.net This level of accuracy underscores the reliability of using scaled ab initio force fields for the vibrational analysis of cyclic ethers like this compound.

The scaling factors are specific to the type of vibrational coordinate. The table below presents a set of optimized scaling factors used for the 6-31G* basis set, derived from fitting the observed transitions for 2-methyloxetane and thietane. These factors are then transferable for predicting the spectra of related molecules.

Coordinate TypeScaling Factor
CH stretch0.899
CH₂ scissors0.931
CH₂ wag0.942
CH₂ twist0.942
CH₂ rock0.963
C-O stretch0.970
C-C stretch1.011
Ring deformation1.020
CH₃ rock0.950
CH₃ deformation0.920

This table is interactive. Click on column headers to sort.

The following table provides a comparison of the calculated vibrational frequencies for the equatorial conformer of a related molecule, 2-methylthietane, using scaling factors transferred from 2-methyloxetane and thietane, against the observed experimental values. This demonstrates the predictive accuracy of the scaled force field. cdnsciencepub.com

AssignmentCalculated Frequency (cm⁻¹)Observed Frequency (cm⁻¹)
CH₃ stretch29752968
CH₂ stretch (asym)29552950
CH₂ stretch (sym)28802875
CH₃ deformation (asym)14651460
CH₂ scissors14501445
CH₃ deformation (sym)13801378
Ring stretch10501045
CH₃ rock980975
Ring deformation850845

This table is interactive. Click on column headers to sort.

Advanced Spectroscopic Characterization Methodologies for R 2 Methyloxetane

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy probes the discrete energy levels associated with the molecular vibrations of (R)-2-methyloxetane. These methodologies are foundational for confirming functional groups and determining stereochemistry.

Vibrational Mode Typical Absorption Range (cm⁻¹)
C-H Stretch (sp³ C)2850 - 3000
C-O Stretch (Ether)1050 - 1150

Raman spectroscopy is a light scattering technique that provides information complementary to IR absorption spectroscopy. It also probes the vibrational modes of a molecule. While IR spectroscopy is most sensitive to vibrations that cause a change in the dipole moment, Raman spectroscopy is more sensitive to vibrations that cause a change in polarizability. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the carbon backbone and C-H bonds. Studies on related cyclic compounds, such as 2-methylthietane, have successfully utilized Raman spectroscopy to assign vibrational modes over a wide spectral range. researchgate.netresearchgate.net

Vibrational Circular Dichroism (VCD) is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. mdpi.com This technique is exceptionally well-suited for the unambiguous determination of the absolute configuration of chiral molecules like this compound. acs.org The methodology involves comparing the experimentally measured VCD spectrum with a theoretical spectrum predicted from ab initio quantum chemistry calculations for one of the enantiomers (e.g., the R-enantiomer). cdnsciencepub.com A strong correlation between the experimental and calculated spectra confirms the absolute configuration of the sample. cdnsciencepub.com This approach has been successfully applied to R-(−)-2-methyloxetane, providing definitive assignment of its stereochemistry. cdnsciencepub.com

Mass Spectrometry Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the identification of molecules and their fragments. It is particularly valuable for analyzing the complex product mixtures that can result from chemical reactions.

Multiplexed Photoionization Mass Spectrometry (MPIMS) is a sophisticated technique used for the isomer-resolved analysis of product formation in gas-phase chemical reactions. acs.orgresearchgate.net Research has employed MPIMS to investigate the product distribution from the chlorine-initiated oxidation of 2-methyloxetane (B110119) under pseudo-first-order conditions at temperatures of 650 K and 800 K. acs.orgresearchgate.net In these experiments, 2-methyloxetanyl radicals are generated and their subsequent unimolecular decomposition and bimolecular reactions with oxygen are monitored by identifying the resulting products. acs.org This analysis is crucial for developing detailed chemical kinetics models, particularly for understanding combustion processes where cyclic ethers are important intermediates. researchgate.net

The MPIMS experiments identified several key products resulting from the ring-opening and oxidation reactions of 2-methyloxetanyl radicals. acs.orgresearchgate.net

Identified Product Chemical Formula
MethylCH₃
EtheneC₂H₄
FormaldehydeCH₂O
PropeneC₃H₆
Acetaldehyde (B116499)C₂H₄O
KeteneC₂H₂O
1,3-ButadieneC₄H₆
AcroleinC₃H₄O

Data sourced from Cl-initiated oxidation experiments of 2-methyloxetane. acs.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and relative number of magnetically active nuclei, such as ¹H and ¹³C.

For this compound, ¹H NMR spectroscopy can distinguish between the different sets of non-equivalent protons. Protons on carbons adjacent to the electron-withdrawing ether oxygen are deshielded and appear at a lower field (higher chemical shift) than typical alkane protons. openstax.orgpressbooks.pub Hydrogens on carbons next to an ether oxygen typically show absorptions in the 3.4 to 4.5 ppm range. libretexts.orgpressbooks.pub The methine proton at the C2 position and the methylene (B1212753) protons at the C4 position are expected to resonate in this region. The methylene protons at the C3 position would appear further upfield, followed by the methyl group protons at the highest field. Spin-spin splitting patterns would further confirm connectivity, with adjacent non-equivalent protons splitting each other's signals according to the n+1 rule.

¹³C NMR spectroscopy provides information on the carbon skeleton. Carbons bonded to an ether oxygen typically absorb in the 50 to 80 ppm range. libretexts.orgpressbooks.pub Therefore, the C2 and C4 carbons of this compound are expected in this downfield region, while the C3 and the methyl carbon would appear in the more upfield alkane region (typically 10-35 ppm). libretexts.org

Nucleus Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
CH₃C2-Methyl~1.0 - 1.5~10 - 25
CHC2~3.5 - 4.5~50 - 80
CH₂C3~1.5 - 2.5~15 - 35
CH₂C4~3.5 - 4.5~50 - 80

Predicted chemical shift ranges are based on typical values for cyclic ethers. libretexts.orgpressbooks.pub

Applications of R 2 Methyloxetane As a Chiral Building Block in Organic Synthesis

Precursor for Complex Heterocyclic Architectures

The strained four-membered ring of (R)-2-methyloxetane serves as a reactive handle for the synthesis of more complex, larger heterocyclic systems. Through controlled ring-opening and rearrangement reactions, the simple oxetane (B1205548) core can be elaborated into valuable five-membered and larger heterocycles, often with high stereocontrol.

The transformation of oxetanes into larger heterocyclic rings, such as tetrahydrofurans (THFs), represents a powerful synthetic strategy. These reactions typically involve the reaction of the oxetane with a carbene precursor, often catalyzed by a transition metal.

Research has shown that 2-substituted oxetanes can undergo ring expansion to generate larger oxygen-containing heterocycles. acs.org For instance, the reaction of 2-phenyloxetane (B1633447) with diazo compounds in the presence of a chiral copper chelate catalyst results in ring expansion to form a mixture of cis- and trans-tetrahydrofuran derivatives. acs.org A significant advancement in this area demonstrated that the stereochemistry of the starting oxetane could direct the outcome of the reaction. In a study using a chiral bipyridyl copper complex, (R)-2-phenyloxetane preferentially yielded the trans-substituted tetrahydrofuran-2-carboxylate, while the (S)-enantiomer favored the formation of the cis isomer. acs.org

More recently, rhodium(II) catalysts have been employed for similar transformations. A Rh(II)-catalyzed ring-expansion reaction between sulfonyl triazoles and oxetanes provides access to a variety of ring-expanded derivatives through a ring insertion mechanism. mdpi.com This method involves the formation of a metal carbene from the diazo compound, which reacts with the oxetane oxygen to form an ylide intermediate that subsequently rearranges to the expanded ring product. mdpi.com

Photochemical methods also provide a route for ring expansion. The photochemical reaction of 2-phenyl oxetane with aryl diazoesters leads to the formation of cis-2,2,3-trisubstituted tetrahydrofuran (B95107) derivatives with high diastereoselectivity. d-nb.info This process is initiated by the formation of a carbene which reacts with the oxetane to form an ylide, followed by a stereospecific rearrangement. d-nb.info

Table 1: Examples of Oxetane Ring Expansion Reactions

Oxetane ReactantReagentCatalyst/ConditionsProductReference
(R)-2-Phenyloxetanetert-Butyl diazoacetateChiral bipyridyl Cu(I) complextrans-tert-Butyltetrahydrofuran-2-carboxylate acs.org
(S)-2-Phenyloxetanetert-Butyl diazoacetateChiral bipyridyl Cu(I) complexcis-tert-Butyltetrahydrofuran-2-carboxylate acs.org
OxetaneSulfonyl triazoleRh(II) catalystRing-expanded oxetane derivative mdpi.com
2-Phenyl oxetaneAryl diazoesterVisible light (photochemical)cis-2,2,3-Trisubstituted tetrahydrofuran d-nb.info

Direct functionalization at the C-2 position of the oxetane ring, adjacent to the oxygen atom, is a key strategy for elaborating its structure. This position is susceptible to radical abstraction due to the stabilizing effect of the adjacent oxygen atom.

Studies on the oxidation of 2-methyloxetane (B110119) have shown that hydrogen abstraction preferentially occurs at the C-2 position (the '1' site in the study's nomenclature), leading to the formation of a 2-methyloxetanyl radical. acs.orgthieme-connect.de This radical intermediate can then be trapped or undergo further reactions. For example, under oxidative conditions, this radical can react with molecular oxygen, leading to a cascade of reactions that can include the formation of bicyclic ethers or ring-opened products like 3-oxobutanal and 2-methylpropanedial. acs.orgthieme-connect.de While these particular studies focused on combustion chemistry, the principle of selective C-2 radical formation can be harnessed in synthetic chemistry. By generating the α-oxy radical under controlled conditions, it can be trapped by various radical acceptors, such as electron-poor olefins, to forge new carbon-carbon bonds at the C-2 position while preserving the oxetane ring. uou.ac.in This strategy allows for the introduction of diverse substituents onto the chiral this compound core, paving the way for the synthesis of complex molecules.

Synthesis of Chiral Alcohols and Diols

One of the most fundamental applications of this compound as a chiral building block is its use in the synthesis of enantiomerically enriched 1,3-diols. The regioselective ring-opening of the oxetane ring by nucleophiles provides a reliable method to access these valuable synthetic intermediates.

The synthesis of this compound itself can be achieved from (R)-1,3-butanediol of high enantiomeric purity. d-nb.info Conversely, the nucleophilic ring-opening of this compound provides access to chiral 1,3-butanediol (B41344) derivatives. The reaction proceeds via nucleophilic attack at the less sterically hindered C-4 position, causing the cleavage of the C4-O bond and resulting in a primary alcohol, while the stereocenter at C-2 is converted to a secondary alcohol, preserving the chirality.

For example, the reductive cleavage of 2-methyloxetane with lithium aluminum hydride (LiAlH₄) results in the formation of a single alcohol product, butane-1,3-diol, due to the cleavage occurring between the oxygen atom and the least substituted α-carbon. Chiral 1,3-diols are highly sought-after motifs in the synthesis of natural products and pharmaceuticals. researchgate.net

Intermediate in the Formation of Cyclic Peroxides (e.g., 1,2-Dioxanes)

This compound derivatives serve as precursors for the synthesis of cyclic peroxides, specifically 1,2-dioxanes, which are structural motifs found in various bioactive natural products.

A synthetic route to a 1,2-dioxane (B1202867) derivative utilizes an oxetane-containing compound, 2-methyl-2-(3-methylbut-3-enyl)oxetane, which can be derived from 2-methyloxetane. acs.orgsioc-journal.cn The key steps of this transformation are outlined below:

Ozonolysis: The terminal double bond of the starting material is cleaved via ozonolysis. This reaction, followed by a reductive work-up or trapping with methanol, generates a hydroperoxy acetal (B89532) intermediate, 2-(3-hydroperoxy-3-methoxybutyl)-2-methyloxetane. acs.orgsioc-journal.cn

Recyclization: This intermediate undergoes a Lewis acid-catalyzed recyclization. In the presence of ytterbium triflate (Yb(OTf)₃), the oxetane ring opens, and the resulting alcohol attacks the peroxy-bearing carbon, leading to the formation of the six-membered 1,2-dioxane ring. acs.orgsioc-journal.cn

This sequence demonstrates how the oxetane ring acts as a masked hydroxyl group, which is revealed under specific conditions to facilitate the formation of a more complex heterocyclic system containing a peroxide linkage. acs.orgsioc-journal.cn

Table 2: Synthesis of a 1,2-Dioxane from an Oxetane Precursor

StepReactantReagentsIntermediate/ProductReference
12-Methyl-2-(3-methylbut-3-enyl)oxetane1. O₃, CH₂Cl₂/MeOH2. NaBH₄2-(3-Hydroperoxy-3-methoxybutyl)-2-methyloxetane acs.orgsioc-journal.cn
22-(3-Hydroperoxy-3-methoxybutyl)-2-methyloxetaneYb(OTf)₃2-(6-Methoxy-3,6-dimethyl-1,2-dioxan-3-yl)ethanol acs.orgsioc-journal.cn

Role in the Synthesis of Energetic Materials and High-Performance Binders

The oxetane ring is a key structural component in the synthesis of certain energetic materials, particularly as a monomer for high-performance binders used in propellants and explosives. The strained four-membered ring provides a source of energy upon polymerization.

Functionalized 2-methyloxetane derivatives are precursors to energetic monomers. For example, 3-azidomethyl-3-methyloxetane (AMMO) is an important energetic monomer. While not directly this compound, its synthesis often involves precursors that establish the substituted oxetane core. The polymerization of AMMO, often in combination with other energetic monomers like 3,3-bis(azidomethyl)oxetane (B8295959) (BAMO), is typically initiated by cationic catalysts. rsc.org The resulting polyethers, such as poly(AMMO), are energetic binders that enhance the performance of composite energetic formulations. rsc.org

Furthermore, the oxetane ring can be nitrated to introduce energetic nitro groups (-ONO₂). Dinitrogen pentoxide (N₂O₅) has been shown to be an effective and selective nitrating agent for oxetanes under mild conditions, converting them into nitrate (B79036) esters, which are themselves energetic compounds or can be used as energetic plasticizers. The incorporation of the (R)-2-methyl group can influence the physical properties, such as the glass transition temperature and mechanical strength, of the resulting energetic polymers.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing (R)-2-methyloxetane with high enantiomeric purity, and how can purity be validated?

  • Methodology : Asymmetric synthesis using chiral catalysts (e.g., Sharpless epoxidation derivatives) or enzymatic resolution is commonly employed. Enantiomeric excess (ee) can be quantified via chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) with chiral stationary phases. Nuclear magnetic resonance (NMR) analysis with chiral shift reagents (e.g., europium complexes) can also confirm stereochemistry .
  • Validation : Compare optical rotation values with literature data and cross-validate using multiple techniques (e.g., X-ray crystallography for absolute configuration) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • Methodology :

  • NMR : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to identify methyl group splitting patterns and oxetane ring protons. 2D-NMR (e.g., COSY, HSQC) resolves overlapping signals .
  • Infrared (IR) Spectroscopy : Detect characteristic C-O-C stretching vibrations (~950–1050 cm1^{-1}) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns via electron ionization (EI-MS) .

Q. How can researchers measure the thermodynamic stability of this compound under varying conditions?

  • Methodology : Perform differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures. Gas-phase stability can be assessed using static or flow reactors coupled with gas chromatography-mass spectrometry (GC-MS) to monitor decomposition products .

Advanced Research Questions

Q. What factors contribute to contradictory kinetic data in studies of this compound’s thermal decomposition?

  • Methodology :

  • Experimental Variables : Control pressure, temperature gradients, and solvent polarity (if applicable). For gas-phase studies, ensure uniform heating to avoid localized hot spots .
  • Computational Modeling : Compare experimental results with density functional theory (DFT) calculations to identify discrepancies in activation energies or transition states .
    • Resolution : Replicate experiments using advanced monitoring tools like time-resolved FTIR or laser-induced fluorescence to track intermediates .

Q. How do solvent effects influence the reaction mechanism of this compound in acid-catalyzed ring-opening reactions?

  • Methodology :

  • Kinetic Isotope Effects (KIE) : Use deuterated solvents (e.g., D2_2O) to distinguish between SN1 and SN2 mechanisms. A primary KIE suggests bond-breaking in the rate-determining step (SN2), while a secondary KIE supports carbocation formation (SN1) .
  • Solvent Polarity Studies : Correlate reaction rates with solvent dielectric constants. Polar aprotic solvents favor SN2 pathways, while polar protic solvents stabilize carbocations .

Q. What computational approaches are optimal for modeling this compound’s decomposition pathways?

  • Methodology :

  • Ab Initio Methods : Use Gaussian or ORCA software to calculate potential energy surfaces (PES) and identify transition states. Include dispersion corrections (e.g., DFT-D3) for accurate van der Waals interactions .
  • Master Equation Modeling : Apply programs like MESMER to simulate pressure-dependent unimolecular reactions and validate against experimental rate constants .

Q. How can isotopic labeling elucidate the ring-opening dynamics of this compound in combustion studies?

  • Methodology : Synthesize 13C^{13}\text{C}- or 2H^{2}\text{H}-labeled derivatives to track specific bond cleavages. Use tunable synchrotron photoionization mass spectrometry (SPI-MS) to detect isotopically labeled intermediates in real-time combustion experiments .

Data Contradiction and Analysis

Q. How should researchers address inconsistencies in reported 13C^{13}\text{C} NMR chemical shifts for this compound?

  • Methodology :

  • Standardization : Calibrate NMR spectrometers using tetramethylsilane (TMS) or secondary standards (e.g., adamantane).
  • Sample Purity : Ensure samples are free of moisture or residual solvents, which can shift peaks. Cross-reference data with solid-state NMR or X-ray structures to resolve ambiguities .

Q. What experimental designs can mitigate artifacts in studying this compound’s photochemical reactivity?

  • Methodology :

  • Control Experiments : Use quartz reactors to avoid UV absorption from glass. Monitor light intensity with actinometers (e.g., ferrioxalate).
  • Quenching Techniques : Rapidly cool reaction mixtures to trap short-lived intermediates for spectroscopic analysis .

Tables for Key Data

Property Technique Typical Values Reference
Enantiomeric Excess (ee)Chiral GC/HPLC>98% ee achievable with enzymatic resolution
Thermal Decomposition TonsetT_{\text{onset}}DSC180–200°C (dependent on heating rate)
13C^{13}\text{C} NMR Shift (C2)2D-NMR (HSQC)75–78 ppm (ring carbon)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.